alpha-Tocopherol dimeric deriv.
Overview
Description
Alpha-Tocopherol dimeric derivative is a compound derived from alpha-tocopherol, which is a type of vitamin E. Alpha-tocopherol is known for its antioxidant properties and is essential for human health. The dimeric derivative of alpha-tocopherol is synthesized to enhance its stability and efficacy in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-tocopherol dimeric derivative typically involves the dimerization of alpha-tocopherol through various chemical reactions. One common method is the oxidative coupling of alpha-tocopherol using oxidizing agents such as iodine or ferric chloride. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature and pH conditions to ensure the formation of the dimeric product.
Industrial Production Methods
In industrial settings, the production of alpha-tocopherol dimeric derivative involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process includes steps like purification through column chromatography and crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Alpha-tocopherol dimeric derivative undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized products.
Reduction: It can be reduced back to alpha-tocopherol under certain conditions.
Substitution: The hydroxyl group in the alpha-tocopherol moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Iodine, ferric chloride, and hydrogen peroxide are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Substitution Reagents: Alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include alpha-tocopherol quinone, alpha-tocopherol hydroquinone, and various substituted derivatives of alpha-tocopherol.
Scientific Research Applications
Alpha-tocopherol dimeric derivative has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study antioxidant mechanisms and redox reactions.
Biology: Investigated for its role in protecting cell membranes from oxidative damage.
Medicine: Explored for its potential in preventing and treating diseases related to oxidative stress, such as cardiovascular diseases and cancer.
Industry: Used as an additive in food and cosmetic products to enhance their stability and shelf life.
Mechanism of Action
The mechanism of action of alpha-tocopherol dimeric derivative involves its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to cellular components. The compound interacts with lipid peroxyl radicals in cell membranes, converting them into less reactive species and terminating the chain reaction of lipid peroxidation. This action helps maintain the integrity and functionality of cell membranes.
Comparison with Similar Compounds
Similar Compounds
Alpha-Tocopherol: The parent compound with similar antioxidant properties but lower stability.
Gamma-Tocopherol: Another form of vitamin E with different antioxidant mechanisms.
Delta-Tocopherol: Known for its potent antioxidant activity but less common in dietary sources.
Tocotrienols: Similar to tocopherols but with unsaturated side chains, offering different biological activities.
Uniqueness
Alpha-tocopherol dimeric derivative is unique due to its enhanced stability and efficacy compared to its monomeric counterparts. The dimeric form provides prolonged antioxidant protection and is more resistant to degradation under various conditions, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
5-[2-[6-hydroxy-2,7,8-trimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-5-yl]ethyl]-2,7,8-trimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H98O4/c1-39(2)21-15-23-41(5)25-17-27-43(7)29-19-35-57(13)37-33-51-49(53(59)45(9)47(11)55(51)61-57)31-32-50-52-34-38-58(14,62-56(52)48(12)46(10)54(50)60)36-20-30-44(8)28-18-26-42(6)24-16-22-40(3)4/h39-44,59-60H,15-38H2,1-14H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKMBLVADWXNNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)CCC3=C(C(=C(C4=C3CCC(O4)(C)CCCC(C)CCCC(C)CCCC(C)C)C)C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H98O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
859.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2896-55-1 | |
Record name | alpha-Tocopherol dimer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002896551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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